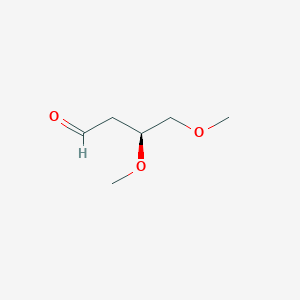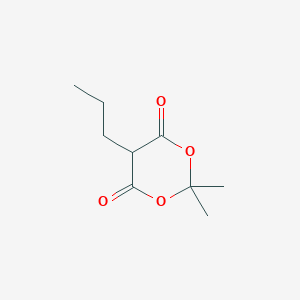
4-Hydroxy-6-methylbenz(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-6-methylbenz(a)anthracene is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant biological activity. This compound is characterized by the presence of a hydroxyl group at the 4th position and a methyl group at the 6th position on the benz(a)anthracene framework. Its molecular formula is C19H14O .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methylbenz(a)anthracene typically involves the hydroxylation and methylation of benz(a)anthracene. One common method includes the use of Friedel-Crafts alkylation followed by hydroxylation reactions. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems could enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-6-methylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or convert existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can remove oxygen-containing groups. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents like nitro groups can be introduced using reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups at specific positions on the aromatic ring .
Aplicaciones Científicas De Investigación
4-Hydroxy-6-methylbenz(a)anthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.
Biology: Its derivatives are studied for their interactions with biological macromolecules, such as DNA, due to their planar structure which allows intercalation.
Medicine: Some derivatives exhibit anticancer properties and are investigated for their potential therapeutic uses.
Industry: It finds applications in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its photophysical properties
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-6-methylbenz(a)anthracene involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis or apoptosis. The hydroxyl group enhances its reactivity, allowing it to form adducts with nucleophilic sites in biological molecules .
Similar Compounds:
Benz(a)anthracene: The parent compound, lacking the hydroxyl and methyl groups.
6-Methylbenz(a)anthracene: Similar structure but without the hydroxyl group.
4-Hydroxybenz(a)anthracene: Similar structure but without the methyl group.
Uniqueness: this compound is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its solubility and interaction with biological targets, making it a valuable compound in various research fields .
Propiedades
| 78996-87-9 | |
Fórmula molecular |
C19H14O |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
6-methylbenzo[a]anthracen-4-ol |
InChI |
InChI=1S/C19H14O/c1-12-9-18-15(7-4-8-19(18)20)17-11-14-6-3-2-5-13(14)10-16(12)17/h2-11,20H,1H3 |
Clave InChI |
OFTOPIBLHIACCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC=C2O)C3=CC4=CC=CC=C4C=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Propenal, 2-[(trimethylsilyl)oxy]-](/img/structure/B14434559.png)

